3-(4-(1h-Pyrazol-1-yl)phenyl)propan-1-amine
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Overview
Description
3-(4-(1H-Pyrazol-1-yl)phenyl)propan-1-amine is a compound that features a pyrazole ring attached to a phenyl group, which is further connected to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(1H-Pyrazol-1-yl)phenyl)propan-1-amine typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with a suitable amine source under reductive amination conditions. Common reagents used in this process include sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents. The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-(1H-Pyrazol-1-yl)phenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(4-(1H-Pyrazol-1-yl)phenyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-(1H-Pyrazol-1-yl)phenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, modulating their activity. Additionally, the amine group can participate in ionic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Pyrazol-1-yl)propan-1-amine: Lacks the phenyl group, resulting in different chemical and biological properties.
4-(1H-Pyrazol-1-yl)benzaldehyde: Contains an aldehyde group instead of the amine group, leading to different reactivity.
1-(4-(1H-Pyrazol-1-yl)phenyl)ethanone: Features a ketone group, which alters its chemical behavior and applications.
Uniqueness
3-(4-(1H-Pyrazol-1-yl)phenyl)propan-1-amine is unique due to the presence of both the pyrazole ring and the amine group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.
Biological Activity
3-(4-(1H-Pyrazol-1-yl)phenyl)propan-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes research findings related to its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Synthesis
This compound belongs to the pyrazole family, known for their diverse biological activities. The synthesis of this compound typically involves the reaction of 4-(1H-pyrazol-1-yl)phenyl derivatives with appropriate alkyl amines, resulting in various substituted pyrazole derivatives.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In a study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
---|---|---|---|
Dexamethasone | 76 | 86 | 1 |
Compound A (similar structure) | 85 | 93 | 10 |
Compound B (similar structure) | 61 | 76 | 10 |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. Several studies have reported that these compounds exhibit activity against various bacterial strains, including E. coli and Staphylococcus aureus. For example, a derivative with a similar structure showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL against several pathogens .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
Compound | MIC (µg/mL) | Active Against |
---|---|---|
Compound A | 0.22 | E. coli |
Compound B | 0.25 | S. aureus |
Compound C (similar structure) | 0.30 | Bacillus subtilis |
Anticancer Activity
Pyrazole derivatives have also been explored for their anticancer potential. Studies have shown that certain compounds can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. For instance, some derivatives demonstrated IC50 values comparable to established anticancer drugs .
Table 3: Anticancer Activity of Pyrazole Derivatives
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Erlotinib (control) | 0.07 | MCF-7 |
Compound A (similar structure) | 0.08 | MCF-7 |
Compound B (similar structure) | 0.15 | A549 |
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical models:
- Carrageenan-Induced Edema Model : In vivo studies using a carrageenan-induced paw edema model demonstrated that certain pyrazole derivatives significantly reduced inflammation compared to control groups treated with ibuprofen .
- Antimicrobial Efficacy : In vitro studies assessed the antimicrobial activity of various pyrazole derivatives against a panel of bacterial strains, revealing potent activity against both Gram-positive and Gram-negative bacteria .
- Cancer Cell Proliferation : Research involving tumor xenograft models indicated that specific pyrazole compounds effectively inhibited tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Properties
Molecular Formula |
C12H15N3 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
3-(4-pyrazol-1-ylphenyl)propan-1-amine |
InChI |
InChI=1S/C12H15N3/c13-8-1-3-11-4-6-12(7-5-11)15-10-2-9-14-15/h2,4-7,9-10H,1,3,8,13H2 |
InChI Key |
NMYWYSCVZLDJFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CCCN |
Origin of Product |
United States |
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